molecular formula C21H19N3O4 B11534147 N-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylidene]-N'-phenylbenzene-1,4-diamine

N-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylidene]-N'-phenylbenzene-1,4-diamine

Cat. No.: B11534147
M. Wt: 377.4 g/mol
InChI Key: AECTUWPCUFZIHU-UHFFFAOYSA-N
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Description

(1E)-N1-[(4,5-DIMETHOXY-2-NITROPHENYL)METHYLIDENE]-N4-PHENYLBENZENE-1,4-DIAMINE is a complex organic compound characterized by its unique structure, which includes a nitrophenyl group, a dimethoxy group, and a benzene diamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-N1-[(4,5-DIMETHOXY-2-NITROPHENYL)METHYLIDENE]-N4-PHENYLBENZENE-1,4-DIAMINE typically involves a multi-step process. One common method includes the condensation reaction between 4,5-dimethoxy-2-nitrobenzaldehyde and N4-phenylbenzene-1,4-diamine under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(1E)-N1-[(4,5-DIMETHOXY-2-NITROPHENYL)METHYLIDENE]-N4-PHENYLBENZENE-1,4-DIAMINE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2).

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions include derivatives with altered functional groups, such as amino derivatives, hydroxyl derivatives, and other substituted compounds.

Scientific Research Applications

(1E)-N1-[(4,5-DIMETHOXY-2-NITROPHENYL)METHYLIDENE]-N4-PHENYLBENZENE-1,4-DIAMINE has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of (1E)-N1-[(4,5-DIMETHOXY-2-NITROPHENYL)METHYLIDENE]-N4-PHENYLBENZENE-1,4-DIAMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The nitro and methoxy groups play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4,5-Dimethoxy-2-nitrobenzaldehyde: A precursor in the synthesis of the target compound.

    N4-Phenylbenzene-1,4-diamine: Another precursor used in the synthesis.

    2-Hydroxy-2-methylpropiophenone: A compound with similar structural features but different functional groups.

Uniqueness

(1E)-N1-[(4,5-DIMETHOXY-2-NITROPHENYL)METHYLIDENE]-N4-PHENYLBENZENE-1,4-DIAMINE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C21H19N3O4

Molecular Weight

377.4 g/mol

IUPAC Name

4-[(4,5-dimethoxy-2-nitrophenyl)methylideneamino]-N-phenylaniline

InChI

InChI=1S/C21H19N3O4/c1-27-20-12-15(19(24(25)26)13-21(20)28-2)14-22-16-8-10-18(11-9-16)23-17-6-4-3-5-7-17/h3-14,23H,1-2H3

InChI Key

AECTUWPCUFZIHU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C=NC2=CC=C(C=C2)NC3=CC=CC=C3)[N+](=O)[O-])OC

Origin of Product

United States

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